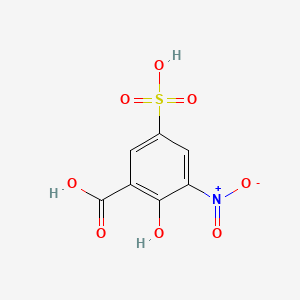

3-Nitro-5-sulphosalicylic acid

Description

Contextualization within the Broader Family of Nitro- and Sulfosalicylate Ligands

Substituted salicylic (B10762653) acids, particularly those bearing nitro (-NO₂) and sulfo (-SO₃H) groups, represent a versatile class of ligands in coordination chemistry. sciengine.com The parent molecule, salicylic acid, is a well-known chelating agent, capable of coordinating with metal ions through its carboxylic and phenolic oxygen atoms. ijesi.org The introduction of electron-withdrawing groups like nitro and sulfo moieties significantly alters the electronic properties and coordination behavior of the ligand. researchgate.net

The inductive and resonance effects of these substituents lower the basicity of the phenolic and carboxylic groups. researchgate.net This modification influences the stability of the resulting metal complexes, often leading to different structural motifs and reactivity compared to unsubstituted salicylate. researchgate.net For instance, the sulfonate group, being a hard base, can participate in coordination, act as a counter-ion, or facilitate the formation of extended supramolecular structures through hydrogen bonding. mjcce.org.mkresearchgate.net Similarly, the nitro group can influence crystal packing through various intermolecular interactions and modify the ligand's electronic absorption characteristics, which is relevant for applications in luminescent materials. iucr.org The diverse coordination modes of these ligands, including acting as mono-, di-, or tri-anionic species, allow them to form a wide array of structurally diverse complexes, from simple mononuclear compounds to complex coordination polymers. researchgate.netphotonics.pl

Rationale for Investigating 3-Nitro-5-sulphosalicylic Acid in Advanced Chemical Research

The specific compound this compound is a subject of interest due to the unique combination and positioning of its functional groups. ontosight.ai Its structure, featuring a nitro group ortho to the hydroxyl group and a sulfo group para to it, creates a distinct electronic and steric environment. ontosight.ai This arrangement suggests a high degree of reactivity and a strong potential as a versatile intermediate in organic synthesis, particularly for dyes and pharmaceuticals where specific functional groups are required. ontosight.ai

The synthesis of this compound involves the nitration and sulfonation of salicylic acid. ontosight.ai The presence of both a strong electron-withdrawing nitro group and a highly acidic sulfo group on the same salicylic acid backbone makes it a compelling candidate for several advanced applications. These include its use as a reagent in chemical assays for metal ion determination and as a building block for creating novel coordination compounds with tailored properties, such as enhanced stability or specific catalytic or photophysical behaviors. ontosight.ai The high reactivity conferred by its functional groups necessitates careful handling and storage protocols. ontosight.ai

Current Frontiers in Coordination Chemistry and Analytical Applications of Analogous Compounds

The investigation of analogous compounds, such as 5-sulfosalicylic acid (5-SSA) and various nitrosalicylic acids, highlights the current frontiers and potential applications for this compound. A significant area of research is the development of coordination polymers and metal-organic frameworks (MOFs). osti.govresearchgate.net 5-SSA, for example, is widely used to construct complexes with diverse topologies, including 1D chains, 2D layers, and 3D networks. researchgate.netresearchgate.netresearchgate.net These materials are explored for their potential in gas adsorption, selective sensing, and catalysis. researchgate.netresearchgate.net A water-stable Zn(II) coordination polymer based on 5-sulfosalicylic acid has demonstrated highly sensitive and selective sensing of Fe³⁺ ions through a luminescence quenching mechanism. osti.gov

Another major frontier is the creation of luminescent materials, particularly with lanthanide ions. researchgate.net Salicylate derivatives can act as "antenna" ligands, absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. researchgate.netresearchgate.net The introduction of substituents like nitro groups can modulate the ligand's energy levels to optimize this energy transfer process for ions like Eu³⁺ (red emission) and Tb³⁺ (green emission). researchgate.netresearchgate.net These luminescent complexes are promising candidates for applications in organic light-emitting diodes (OLEDs), laser materials, and biological imaging. researchgate.netresearchgate.net

In analytical chemistry, sulfosalicylic acid is a classic reagent for the precipitation and determination of proteins in clinical samples, such as urine. chemiis.comwikipedia.org Its derivatives are also used as reagents for detecting amino acids and as chelating agents in various analytical techniques. researchgate.netabcam.com

Detailed Research Findings

Advanced research into substituted salicylic acids has yielded a wealth of structural and functional data. The following tables summarize key findings for compounds analogous to this compound, providing a basis for predicting its behavior and potential applications.

Crystallographic Data of Related Salicylic Acid Salts

The study of proton-transfer salts provides insight into the supramolecular interactions governed by the functional groups. Below is a comparison of crystallographic data for salts of 5-sulfosalicylic acid (5-SSA) and 3,5-dinitrosalicylic acid (DNSA) with nicotine (B1678760). iucr.orgnih.gov

| Feature | Nicotinium 3,5-dinitrosalicylate (I) | Nicotinium 5-sulfosalicylate (II) |

| Molecular Formula | C₁₀H₁₅N₂⁺ · C₇H₃N₂O₇⁻ | C₁₀H₁₅N₂⁺ · C₇H₅O₆S⁻ |

| Crystal System | Triclinic | Monoclinic |

| Space Group | P1 | P2₁ |

| Supramolecular Structure | Cations and anions form separate π-stacked columns and hydrogen-bonded chains. nih.gov | Cations and anions are linked by O-H···N hydrogen bonds to form chains. iucr.orgnih.gov |

| Key Interactions | π-π stacking, C-H···O hydrogen bonds. iucr.org | Carboxylic acid O-H···N(pyridine) hydrogen bonds, N-H···O(sulfonate) hydrogen bonds. nih.gov |

Data sourced from Smith et al. (2009). iucr.orgnih.gov

Luminescence Properties of Lanthanide-Salicylate Complexes

The "antenna effect" in lanthanide complexes is a key area of study. The choice of ligand and co-ligands (like 1,10-phenanthroline) significantly impacts the luminescence output.

| Complex | Emission Color | Key Finding | Reference |

| Eu(Sal)₃·Phen | Red | The introduction of 1,10-phenanthroline (B135089) (Phen) as a co-ligand remarkably increases the luminescence of Eu³⁺. researchgate.net | researchgate.net |

| Tb(Sal)₃·Phen | Green/Yellow | The addition of Phen to the Tb³⁺ complex leads to a significant decrease in luminescence, possibly due to back energy transfer. researchgate.net | researchgate.net |

| [Eu(SSA)(bipy)₂(H₂O)]·Cl·H₂O | Red | Exhibits characteristic Eu³⁺ emission, demonstrating that sulfosalicylate can act as an effective sensitizer. | N/A |

| [Tb₂(SSA)₂(phen)₄(H₂O)₂] | Green | A binuclear complex showing that 5-SSA can bridge metal centers while facilitating luminescence. researchgate.net | researchgate.net |

Data compiled from studies on lanthanide complexes with salicylic acid (Sal), 5-sulfosalicylic acid (SSA), and 1,10-phenanthroline (phen). researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-3-nitro-5-sulfobenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO8S/c9-6-4(7(10)11)1-3(17(14,15)16)2-5(6)8(12)13/h1-2,9H,(H,10,11)(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULEVDAVOVJCFSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)O)[N+](=O)[O-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO8S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60205175 | |

| Record name | 3-Nitro-5-sulphosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56609-17-7 | |

| Record name | 2-Hydroxy-3-nitro-5-sulfobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56609-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-5-sulphosalicylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056609177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC37273 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37273 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-5-sulphosalicylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60205175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-5-sulphosalicylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.787 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for 3 Nitro 5 Sulphosalicylic Acid and Its Analogues

Established Synthetic Pathways for Substituted Salicylic (B10762653) Acids

The synthesis of 3-nitro-5-sulfosalicylic acid is typically achieved through the electrophilic substitution of salicylic acid, involving sequential or concurrent nitration and sulfonation reactions using reagents like nitric acid and sulfuric acid. ontosight.ai Beyond this direct approach, the broader field of synthetic organic chemistry offers several established methodologies for producing substituted salicylic acids, which provide a foundation for creating diverse analogues.

A common route is the Kolbe-Schmitt reaction , which involves the carboxylation of a phenoxide with carbon dioxide under high temperature and pressure. nih.gov While widely used, this method can suffer from limitations regarding selectivity and the need for harsh conditions. nih.gov

More modern and often milder methods have been developed. One such strategy involves a three-step sequence starting from alkylphenols. tandfonline.com This process includes the ortho-directed lithiation of a methoxymethyl (MOM) protected phenol, followed by quenching the resulting aryllithium species with carbon dioxide, and subsequent deprotection to yield the substituted salicylic acid. tandfonline.com

Palladium-catalyzed C-H activation has also emerged as a powerful tool. A general method for synthesizing salicylic acids from phenols involves a silanol-directed ortho-C-H carboxylation. nih.govresearchgate.net This technique demonstrates high efficiency, regioselectivity, and tolerance for a wide range of functional groups. nih.gov Another palladium-catalyzed approach is a tandem arylation–protodecarboxylation process, which uses readily available salicylic acids as starting materials to generate meta-substituted biaryls. rsc.org

In addition to chemical synthesis, biosynthetic pathways exist in nature. Plants and bacteria can produce salicylic acid from chorismate, a key intermediate in the shikimate pathway. nih.gov In plants, two main routes are proposed: the isochorismate synthase (ICS) pathway and the phenylalanine ammonia-lyase (PAL) pathway. nih.govnih.gov While not used for industrial synthesis, these natural routes provide insight into the fundamental chemistry of salicylic acid formation.

Expedited and Green Chemistry Approaches in Synthetic Routes

In recent years, a significant focus has been placed on developing more efficient and environmentally benign synthetic methods. For reactions involving salicylic acid analogues, 5-sulfosalicylic acid (5-SSA) has been identified as a highly effective and reusable organocatalyst, aligning with the principles of green chemistry. rasayanjournal.co.inrjlbpcs.comthaiscience.inforesearchgate.net

These green protocols often utilize alternative energy sources and non-toxic solvents. For instance, the Pechmann condensation to form coumarin (B35378) derivatives has been successfully carried out using 5-SSA as a catalyst under solvent-free conditions. rasayanjournal.co.in The use of microwave irradiation in this context dramatically reduces reaction times from 45 minutes to just 6 minutes. rasayanjournal.co.in Similarly, the synthesis of 3,3′-(arylmethylene)-bis-(4-hydroxycoumarins) is efficiently catalyzed by 5-SSA in water, an environmentally benign solvent, at 80 °C. thaiscience.info The catalyst and the aqueous medium can often be recovered and reused, adding to the sustainability of the process. rasayanjournal.co.inthaiscience.info

Solvent-free conditions represent another cornerstone of green synthetic approaches. Researchers have developed a one-pot, multi-component synthesis of 2H-indazolo[2,1-b]phthalazine-triones using 5-SSA as a catalyst without any solvent, resulting in high yields and simple work-up procedures. researchgate.net Another protocol for synthesizing 2,3-dihydroquinazolinone derivatives employs 5-SSA in an ethanol-water mixture, which is considered a greener solvent system than many traditional organic solvents. rjlbpcs.com These methods are noted for their operational simplicity, high atom economy, and minimal waste generation. rjlbpcs.comresearchgate.net

Below is a table summarizing various green synthetic applications utilizing 5-sulfosalicylic acid as a catalyst.

Table 1: Green Synthesis Reactions Catalyzed by 5-Sulfosalicylic Acid (5-SSA)

| Reaction Type | Reactants | Catalyst Loading (mol%) | Conditions | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | 20 | 80 °C, Solvent-free | 20-45 min | 92 | rasayanjournal.co.in |

| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | 20 | Microwave, Solvent-free | 6 min | 94 | rasayanjournal.co.in |

| Biscoumarin Synthesis | 4-Hydroxycoumarin (B602359), 3-Nitrobenzaldehyde | 15 | 80 °C, Water | 10 min | 93 | thaiscience.info |

| Dihydroquinazolinone Synthesis | 2-Aminobenzamide (B116534), 4-Chlorobenzaldehyde | 10 | 80 °C, Ethanol:Water (1:1) | 30 min | 95 | rjlbpcs.com |

Strategic Functionalization and Derivatization Techniques

Functionalization and derivatization are key strategies to modify the properties of 3-nitro-5-sulfosalicylic acid, creating a range of compounds with tailored characteristics.

Synthesis of Molecular Salts and Proton Transfer Compounds

The acidic nature of the sulfonic and carboxylic acid groups on 5-sulfosalicylic acid and its analogues makes them excellent candidates for forming stable molecular salts through proton transfer reactions with basic compounds. iucr.orgnih.gov These crystalline salts are not only important for purification and characterization but also for studying intermolecular interactions like hydrogen bonding. publish.csiro.au

Extensive research has been conducted on the 1:1 proton-transfer compounds formed between 5-sulfosalicylic acid (5-SSA) and various nitrogen-containing organic bases. In these reactions, a proton is typically transferred from the highly acidic sulfonic acid group to a basic nitrogen atom on the partner molecule. iucr.orgnih.gov The resulting structures are often complex, three-dimensional polymeric networks held together by extensive hydrogen bonding. publish.csiro.aunih.gov

Examples of such compounds are well-documented. 5-SSA readily forms salts with bases like nicotine (B1678760), brucine, 3-aminopyridine (B143674), and piperazine (B1678402) derivatives. iucr.orgpublish.csiro.aunih.govqut.edu.aumjcce.org.mk For example, the reaction of 5-SSA with nicotine results in proton transfer to the pyrrolidine (B122466) nitrogen atom of nicotine. iucr.orgnih.gov Similarly, its reaction with 3-aminopyridine yields a 3-aminopyridinium 3-carboxy-4-hydroxybenzenesulfonate salt, which can crystallize as either a monohydrate or an anhydrous adduct depending on the conditions. nih.gov

The table below lists several reported proton transfer compounds involving substituted salicylic acids.

Table 2: Examples of Proton Transfer Compounds from Substituted Salicylic Acids

| Salicylic Acid Derivative | Organic Base | Resulting Compound Name | Reference |

|---|---|---|---|

| 5-Sulfosalicylic acid | Nicotine | (1R,2S)-1-methyl-2-(pyridin-3-yl)-1H-pyrrolidin-1-ium 3-carboxy-4-hydroxybenzenesulfonate | iucr.orgnih.gov |

| 3,5-Dinitrosalicylic acid | Nicotine | (1R,2S)-1-methyl-2-(pyridin-3-yl)-1H-pyrrolidin-1-ium 2-carboxy-4,6-dinitrophenolate | iucr.orgnih.gov |

| 5-Sulfosalicylic acid | Brucine | Brucinium 5-sulfosalicylate trihydrate | publish.csiro.auqut.edu.au |

| 3,5-Dinitrosalicylic acid | Brucine | Brucinium 3,5-dinitrosalicylate monohydrate | publish.csiro.auqut.edu.au |

| 5-Sulfosalicylic acid | 3-Aminopyridine | 3-Aminopyridinium 3-carboxy-4-hydroxybenzenesulfonate | nih.gov |

| 5-Sulfosalicylic acid | 1-Acetylpiperazine | 1-Acetylpiperazinium-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) | mjcce.org.mk |

Exploration of Derivatives for Enhanced Reactivity and Selectivity

Derivatization involves chemically modifying the functional groups of a molecule to alter its physical, chemical, or biological properties. For 3-nitro-5-sulfosalicylic acid, this can involve reactions of the carboxylic acid, hydroxyl, nitro, or sulfonic acid groups. One key synthetic strategy involves creating the target molecule from a derivatized precursor. For instance, 5-amino-3-sulfosalicylic acid can serve as a precursor where the amino group is oxidized to a nitro group to yield the final product.

The synthesis of various analogues, such as bi-aryl derivatives, has been explored to modulate compound properties. tandfonline.com This involves creating new carbon-carbon bonds, for example, by coupling pyridine (B92270) moieties to the salicylic acid core to produce compounds like ethyl 2-hydroxy-5-(pyridin-4-yl)benzoate. tandfonline.com Such modifications significantly alter the electronic and steric profile of the molecule.

Furthermore, the synthesis of derivatives containing other heterocyclic systems, such as 1,2,3-triazoles or isoxazolines, has been reported as a strategy to create novel chemical entities based on the salicylic acid scaffold. researchgate.net These derivatization techniques expand the chemical space accessible from salicylic acid and its substituted analogues, providing compounds with potentially enhanced reactivity for further synthetic transformations or specific applications.

Catalytic Applications in Organic Synthesis

Beyond being a synthetic target, 5-sulfosalicylic acid (5-SSA), an analogue of the title compound, has found significant utility as an efficient, metal-free, and often recyclable Brønsted acid organocatalyst. rasayanjournal.co.in Its water solubility, low cost, and stability make it an attractive green catalyst for a variety of organic transformations. rjlbpcs.comthaiscience.info

5-SSA has been successfully employed to catalyze multicomponent reactions (MCRs), which are highly valued for their efficiency and atom economy. One prominent example is the Biginelli reaction, a one-pot synthesis of dihydropyrimidones. Hybrid organic-inorganic compounds derived from 5-SSA and metal ions have been shown to act as effective catalysts for this transformation. lmaleidykla.lt

The catalytic activity of 5-SSA is also well-established in condensation reactions. It catalyzes the three-component domino Knoevenagel-Michael reaction between aldehydes and 4-hydroxycoumarin to produce 3,3′-(arylmethylene)-bis-(4-hydroxycoumarins) in high yields. thaiscience.info It is also used for the Pechmann condensation of phenols and β-ketoesters to synthesize coumarins. rasayanjournal.co.in In these reactions, the acidic nature of 5-SSA is believed to activate the carbonyl group of the aldehyde or ketoester, facilitating nucleophilic attack. researchgate.net

Other notable applications include the synthesis of:

2H-indazolo[2,1-b]phthalazine-triones via a one-pot, three-component reaction under solvent-free conditions. researchgate.net

2,3-dihydroquinazolinones from 2-aminobenzamide and aromatic aldehydes in an eco-friendly ethanol-water solvent system. rjlbpcs.com

In these processes, 5-SSA demonstrates its role as a versatile and environmentally benign catalyst, promoting complex molecule formation under mild conditions. researchgate.net Its reusability in many of these protocols further underscores its value in sustainable chemistry. rasayanjournal.co.in

Advanced Coordination Chemistry and Complexation Behavior

Ligand Binding Site Analysis and Coordination Modes

The structural arrangement of donor atoms in 3-Nitro-5-sulphosalicylic acid allows for a variety of coordination modes, making it a versatile ligand in the formation of coordination compounds. The interplay of its functional groups dictates the nuclearity and dimensionality of the resulting metal-organic frameworks.

Multi-dentate Coordination through Carboxyl, Hydroxyl, and Sulfonate Moieties

This compound, a derivative of 5-sulfosalicylic acid, possesses three key functional groups capable of coordinating with metal ions: a carboxyl group (-COOH), a hydroxyl group (-OH), and a sulfonate group (-SO₃H). onu.edu.ua The deprotonation of these groups under varying pH conditions makes different donor oxygen atoms available for binding, leading to a remarkable diversity in coordination. onu.edu.ua

The carboxyl group can coordinate to a metal center in a monodentate, bidentate chelating, or bridging fashion. The hydroxyl group, typically after deprotonation to a phenolate (B1203915), can act as a powerful bridging ligand, connecting two or more metal centers. The sulfonate group, while generally a weaker coordinator than the carboxylate, can also participate in binding, often acting as a monodentate or bridging ligand, contributing to the formation of higher-dimensional polymeric structures. onu.edu.uaresearchgate.net The combination of these groups allows the ligand to act as a multi-dentate linker, facilitating the construction of complex architectures such as one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. onu.edu.ua For instance, in various metal complexes of the parent 5-sulfosalicylic acid, the ligand has been observed to bridge multiple metal centers simultaneously through its carboxylate, phenolate, and sulfonate oxygen atoms. onu.edu.ua

The coordination versatility is further enhanced by the different protonation states the ligand can adopt. It can exist in neutral, singly, doubly, or triply deprotonated forms, each offering a unique set of available donor atoms and charge, thereby influencing the final structure and properties of the coordination compound. onu.edu.ua

Influence of Nitro Group on Ligand-Metal Interactions

The presence of the nitro group (-NO₂) at the 3-position of the aromatic ring significantly influences the electronic properties of the ligand and, consequently, its interaction with metal ions. The nitro group is strongly electron-withdrawing, which has several important effects.

Firstly, it increases the acidity of both the carboxylic acid and the phenolic hydroxyl group. This means that deprotonation occurs at a lower pH, making the anionic coordinating forms of the ligand more readily available in acidic conditions. Secondly, the electron-withdrawing nature of the nitro group reduces the electron density on the oxygen donor atoms of the carboxylate and phenolate groups. This generally leads to the formation of weaker ligand-metal bonds compared to the unsubstituted 5-sulfosalicylic acid.

While the nitro group itself can potentially coordinate to a metal ion, this is relatively rare, especially in the presence of stronger donor groups like carboxylates. mdpi.com More commonly, the nitro group participates in the stabilization of the crystal lattice through intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.com The study of related nitro-containing ligands, such as 3,5-dinitrobenzoic acid, has shown that the carboxylate group is the preferred binding site for 3d transition metals and lanthanides. mdpi.com The photochemistry of Fe(III) complexes with nitrosalicylic acid derivatives has also been shown to be influenced by the electron-withdrawing nature of the nitro group, affecting the ligand-to-metal charge transfer (LMCT) processes. nsc.ru

Thermodynamics and Kinetics of Complex Formation

The stability and formation rates of complexes involving this compound are crucial for understanding their behavior in solution. These parameters are typically investigated using techniques such as potentiometry and spectrophotometry.

Potentiometric and Spectrophotometric Investigations of Stability Constants

Potentiometric titrations and spectrophotometric methods are powerful tools for determining the stability constants of metal complexes in solution. These constants provide a quantitative measure of the strength of the ligand-metal interaction. For salicylic (B10762653) acid and its derivatives, complex formation with metal ions like Fe(III) results in intensely colored solutions, which are well-suited for spectrophotometric analysis. odinity.comscispace.comresearchgate.net

The stability of metal complexes with nitrosalicylic acids is influenced by the electronic effects of the nitro group. Studies on 3-nitrosalicylic and 5-nitrosalicylic acids have shown that they are effective complexing agents for divalent metal ions such as Mg(II), Mn(II), Cu(II), and Zn(II). researchgate.net The stability constants (log K) for these complexes provide insight into the thermodynamic favorability of their formation.

Below is a table of representative stability constants for related salicylic acid derivatives with various metal ions, determined by potentiometric and spectrophotometric methods.

| Ligand | Metal Ion | log K₁ | Method |

|---|---|---|---|

| 5-Sulfosalicylic acid | Fe(III) | 14.63 | Spectrophotometry |

| Salicylic acid | Fe(III) | 16.35 | Spectrophotometry |

| Salicylic acid | Al(III) | 13.8 | Potentiometry |

| 5-Nitrosalicylic acid | Cu(II) | 7.78 | Potentiometry |

| 5-Nitrosalicylic acid | Zn(II) | 5.95 | Potentiometry |

| 3-Nitrosalicylic acid | Cu(II) | 8.33 | Potentiometry |

| 3-Nitrosalicylic acid | Zn(II) | 6.28 | Potentiometry |

Note: The data presented are for related compounds and serve to illustrate the typical range of stability constants. Specific values for this compound may vary.

Elucidation of Reaction Mechanisms and Rate Determining Steps

Understanding the mechanism of complex formation provides insights into the reaction pathways and the factors that control the rate of reaction. Kinetic studies, often employing techniques like stopped-flow and temperature-jump, can elucidate these mechanisms.

For salicylate-type ligands, complex formation with metal ions in aqueous solution is generally a rapid process. The mechanism often involves a series of steps, starting with the formation of an outer-sphere complex, where the ligand and the hydrated metal ion are associated without direct bonding. This is followed by the rate-determining step, which is typically the loss of a water molecule from the inner coordination sphere of the metal ion, allowing for the formation of the inner-sphere complex where the ligand is directly bound to the metal.

Kinetic studies on the reaction between gallium(III) and salicylic acid have revealed a multi-pathway mechanism. rsc.org The reactivity of different hydrolyzed forms of the metal ion (e.g., [Ga(OH)]²⁺ and [Ga(OH)₂]⁺) with both the protonated and deprotonated forms of the ligand was considered. rsc.org The rate constants for the reaction with the hydrolyzed metal species are significantly larger than for the unhydrolyzed metal ion, indicating that hydrolysis of the metal ion plays a crucial role in the reaction kinetics. rsc.org Similar mechanistic principles are expected to apply to the complexation of this compound, with the specific rate constants being influenced by the electronic and steric effects of the nitro and sulfonate groups.

Structural Elucidation of Coordination Compounds

The versatile coordination modes of this compound, as discussed in section 3.1.1, lead to a wide variety of solid-state structures. The specific structure adopted depends on several factors, including the nature of the metal ion (its size, charge, and preferred coordination geometry), the reaction conditions (pH, temperature, and solvent), and the presence of any ancillary ligands.

Crystal structures of metal complexes with the parent 5-sulfosalicylic acid have revealed monomeric, dimeric, and polymeric arrangements. onu.edu.uanih.gov For example, in some structures, the ligand bridges metal centers to form infinite chains or layers, which are then further assembled into three-dimensional supramolecular networks through hydrogen bonding and π-π stacking interactions. onu.edu.uanih.gov The sulfonate group is often involved in extensive hydrogen bonding with coordinated water molecules or other ligands, playing a crucial role in stabilizing the crystal lattice. onu.edu.ua

The structural characterization of these complexes is essential for understanding their physical and chemical properties. For instance, the arrangement of the ligands and metal ions can influence the magnetic and optical properties of the material. X-ray crystallography provides the fundamental data required for establishing structure-property relationships in these advanced coordination materials. semanticscholar.org

Single Crystal X-ray Diffraction Analysis of Metal Complexes and Molecular Salts

There is a lack of published single-crystal X-ray diffraction data for metal complexes or molecular salts formed specifically with this compound.

Supramolecular Assembly and Hydrogen Bonding Networks in Extended Solids

Detailed studies on the supramolecular assembly and specific hydrogen bonding networks in solids composed of this compound are not available.

Metal-Organic Framework (MOF) and Coordination Polymer Architectures

There are no specific examples in the reviewed literature of Metal-Organic Frameworks or coordination polymers constructed using this compound as a primary ligand.

Mixed-Ligand and Ternary Complex Systems

Synergistic Effects in Multi-Component Coordination

Research detailing synergistic effects in multi-component coordination systems specifically involving this compound is not available.

Design Principles for Heterometallic and Heteroleptic Complexes

Information regarding the design principles for constructing heterometallic or heteroleptic complexes with this compound is not present in the available literature.

Sophisticated Spectroscopic and Spectrometric Characterization of Interactions

UV-Visible Absorption Spectroscopy for Charge Transfer and Electronic Transitions

UV-Visible absorption spectroscopy is a fundamental tool for probing the electronic transitions within the 3-Nitro-5-sulphosalicylic acid ligand and the charge transfer phenomena that arise upon complexation with metal ions. The spectrum of the free ligand is characterized by intense absorption bands in the UV region, which are attributed to π→π* transitions within the aromatic ring and n→π* transitions associated with the carbonyl and nitro functional groups.

Upon coordination with a metal ion, significant changes in the absorption spectrum are observed. The formation of metal complexes often gives rise to new, broad absorption bands in the visible region of the spectrum. These bands are typically assigned to ligand-to-metal charge transfer (LMCT) transitions. nsc.ruunige.ch In these transitions, an electron is excited from a ligand-based molecular orbital to a metal-based d-orbital. The energy of the LMCT band is sensitive to the nature of the metal ion, its oxidation state, and the coordination environment.

For instance, complexes of 3N5S-SA with transition metals like Fe(III) are expected to show strong coloration due to prominent LMCT bands. nsc.ruresearchgate.net The presence of the electron-withdrawing nitro (-NO₂) and sulfo (-SO₃H) groups on the salicylic (B10762653) acid framework influences the energy of the ligand's molecular orbitals. These groups can modulate the energy of the LMCT bands compared to unsubstituted salicylic acid complexes. nsc.ru Studies on similar Fe(III)-salicylate derivative complexes have shown that electron-withdrawing groups can impact the efficiency of photochemical processes initiated by the excitation of these LMCT bands. nsc.ru

The formation of charge-transfer complexes between electron-donating molecules and electron-accepting molecules like those containing nitroaromatic systems can be readily studied by UV-Vis spectroscopy, often revealing a new absorption band not present in the individual components. nih.govnih.govmdpi.com This principle applies to the interaction of 3N5S-SA with metal ions, where the ligand acts as the electron-donating component in the LMCT process.

Table 1: Typical Electronic Transitions in this compound and its Metal Complexes

| Transition Type | Typical Wavelength Region | Description |

|---|---|---|

| π→π | UV (<300 nm) | Intra-ligand transition within the aromatic ring. |

| n→π | UV (300-400 nm) | Intra-ligand transition involving non-bonding electrons on oxygen/nitrogen atoms of C=O and NO₂ groups. |

| Ligand-to-Metal Charge Transfer (LMCT) | Visible (400-700 nm) | Electron transfer from a ligand-based orbital to an empty or partially filled metal d-orbital upon complexation. unige.ch |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of Coordinated Species

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides critical information on the coordination modes of the 3N5S-SA ligand. By comparing the spectra of the free ligand with those of its metal complexes, one can deduce which functional groups are involved in bonding to the metal center. semanticscholar.orgmotion.ac.in

The IR spectrum of free 3N5S-SA displays characteristic absorption bands for its various functional groups. Key vibrational frequencies include those for the O-H stretch of the hydroxyl and carboxyl groups, the C=O stretch of the carboxylic acid, the asymmetric and symmetric stretches of the -SO₃H group, and the stretches of the -NO₂ group.

Upon complexation, significant shifts in these vibrational frequencies are observed:

Carboxylate Group (COO⁻): The most telling changes often involve the carboxylic acid group. Deprotonation and coordination to a metal ion cause the disappearance of the C=O stretching band (typically around 1680-1700 cm⁻¹) and the appearance of two new bands: the asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations, usually in the 1550-1620 cm⁻¹ and 1380-1420 cm⁻¹ regions, respectively. onu.edu.ua The frequency separation between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the coordination mode (monodentate, bidentate chelating, or bridging). onu.edu.ua

Sulfonate Group (SO₃⁻): The involvement of the sulfonate group in coordination is indicated by shifts in its characteristic asymmetric and symmetric SO₂ stretching frequencies. onu.edu.ua

Phenolic Group (C-O): A shift in the phenolic C-O stretching vibration can indicate coordination through the hydroxyl group.

Nitro Group (NO₂): Shifts in the vibrational modes of the nitro group can suggest its involvement in coordination or significant changes in the electronic structure of the ligand upon complexation. uq.edu.au

Raman spectroscopy provides complementary information, particularly for the symmetric vibrations and bonds involving heavier atoms (metal-ligand bonds), which are often weak in the IR spectrum. researchgate.net

Table 2: Key IR Frequencies (cm⁻¹) for this compound and Their Shifts Upon Coordination

| Vibrational Mode | Approximate Frequency (Free Ligand) | Change Upon Coordination |

|---|---|---|

| ν(C=O) of COOH | ~1680 cm⁻¹ | Disappears. |

| νₐₛ(COO⁻) | N/A | Appears (~1550-1620 cm⁻¹). |

| νₛ(COO⁻) | N/A | Appears (~1380-1420 cm⁻¹). |

| νₐₛ(SO₂) | ~1230-1130 cm⁻¹ | Shifts in position and/or changes in band shape. onu.edu.ua |

| νₛ(SO₂) | ~1080-1020 cm⁻¹ | Shifts in position and/or changes in band shape. onu.edu.ua |

| νₐₛ(NO₂) | ~1530-1560 cm⁻¹ | Shifts upon changes in electronic environment. |

| νₛ(NO₂) | ~1345-1385 cm⁻¹ | Shifts upon changes in electronic environment. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the structure of 3N5S-SA in solution and detecting changes upon complexation. muni.cz The ¹H NMR spectrum of the free ligand is expected to show distinct signals for the two aromatic protons, whose chemical shifts and coupling patterns are dictated by the substitution pattern on the benzene (B151609) ring. chemicalbook.comscispace.com

Upon coordination to a diamagnetic metal ion, changes in the chemical shifts of the ligand's protons and carbons are observed, providing information about the binding sites. Protons near the coordination site typically experience the most significant shifts.

When 3N5S-SA coordinates to a paramagnetic metal ion, the NMR spectrum is dramatically affected. The unpaired electrons of the metal cause large shifts (paramagnetic shifts) and significant broadening of the NMR signals of the ligand. muni.cz The magnitude of this broadening is related to the distance between the nucleus and the paramagnetic center. This effect can be used to map the ligand's binding mode, as protons closer to the metal ion will experience more severe line broadening, sometimes to the point of becoming undetectable. While this complicates spectral assignment, it provides valuable information about the solution-state structure of paramagnetic complexes. researchgate.net

Table 3: Expected ¹H NMR Signals for this compound and Effects of Complexation

| Proton | Expected Chemical Shift (ppm) | Effect of Paramagnetic Metal |

|---|---|---|

| Aromatic H | 7.5 - 8.5 | Significant shift and line broadening. |

| Aromatic H | 7.5 - 8.5 | Significant shift and line broadening. |

| OH (phenolic) | Broad, variable | Signal often disappears due to exchange and broadening. |

| OH (carboxylic) | Broad, variable | Signal disappears upon deprotonation and coordination. |

Mass Spectrometry for Stoichiometric Analysis and Fragmentation Patterns of Complexes

Tandem mass spectrometry (MS/MS) provides further structural information by inducing fragmentation of a selected parent ion. The fragmentation pattern of the 3N5S-SA ligand is expected to show characteristic losses corresponding to its functional groups:

Loss of H₂O (18 Da)

Loss of NO₂ (46 Da)

Loss of CO₂ (44 Da) from the carboxylate group

Loss of SO₃ (80 Da) from the sulfonate group

When a metal complex is subjected to MS/MS, the fragmentation pathways can reveal details about the coordination. For example, the fragmentation might involve the loss of neutral ligands or the fragmentation of the ligand itself while it remains attached to the metal center. This can help to confirm the binding sites and the stability of the metal-ligand bonds.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Systems

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique exclusively applicable to species with unpaired electrons. researchgate.net It is therefore highly valuable for studying complexes of 3N5S-SA with paramagnetic metal ions, such as Cu(II), Fe(III), Mn(II), or lanthanides like Gd(III). nih.gov

The EPR spectrum provides detailed information about the electronic structure and coordination environment of the metal center. The key parameters derived from an EPR spectrum are the g-values and hyperfine coupling constants.

g-Values: The g-tensor provides information about the symmetry of the metal ion's environment. An isotropic g-value (gₓ = gᵧ = g₂) indicates a highly symmetric environment (e.g., octahedral or tetrahedral), while an anisotropic g-tensor (gₓ ≠ gᵧ ≠ g₂) points to a lower symmetry environment (e.g., rhombic). nih.gov

Hyperfine Coupling: The interaction of the unpaired electron with the magnetic nucleus of the metal ion (and sometimes with the nuclei of the coordinating ligand atoms) leads to the splitting of EPR lines, known as hyperfine coupling. This coupling provides direct evidence of the metal-ligand covalent bond character.

For a hypothetical Cu(II) complex with 3N5S-SA, EPR spectroscopy could distinguish between different coordination geometries (e.g., square planar vs. distorted octahedral) and provide insight into the nature of the orbitals involved in the metal-ligand bonding. manchester.ac.uk

Luminescence and Fluorescence Properties of Metal Complexes

While the free 3N5S-SA ligand itself is not expected to be strongly luminescent, its complexes with certain metal ions, particularly lanthanides (e.g., Eu³⁺, Tb³⁺), can exhibit intense, characteristic luminescence. nih.govrsc.org This phenomenon arises from an efficient intramolecular energy transfer process known as the "antenna effect". mdpi.com

In this process, the organic ligand (the "antenna") absorbs incident UV radiation, promoting it to an excited singlet state. Through intersystem crossing, it then populates a long-lived triplet state. If the energy of this triplet state is suitably matched with the energy of an emissive excited state of the lanthanide ion, the energy can be transferred from the ligand to the metal. The excited lanthanide ion then relaxes to its ground state by emitting light, producing the sharp, line-like emission bands characteristic of f-f transitions. mdpi.com

The presence of a nitro group can sometimes quench luminescence through non-radiative decay pathways. mdpi.com However, in many reported lanthanide complexes with nitro-containing ligands, the antenna effect is still efficient, leading to strong metal-centered emission. researchgate.net For example, complexes of Eu³⁺ with 3N5S-SA would be expected to show a strong red emission, while Tb³⁺ complexes would exhibit a characteristic green emission. The study of these luminescent properties is crucial for the development of these complexes as probes, sensors, or materials for optical devices. nih.govuci.educhemrxiv.orgresearchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, providing a theoretical foundation for understanding the reactivity and behavior of 3-Nitro-5-sulphosalicylic acid. chemrxiv.orgnih.gov DFT studies can elucidate the ground state energy, which in turn helps predict the physical properties of the compound and bridge the gap between theoretical predictions and experimental observations. researchgate.net

Global reactivity descriptors derived from the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for this analysis. mdpi.com These descriptors include chemical potential (μ), molecular hardness (η), and the electrophilicity index (ω), which collectively characterize the molecule's tendency to accept or donate electrons. mdpi.commdpi.com For instance, a smaller HOMO-LUMO energy gap generally implies higher chemical reactivity.

| Parameter | Description | Typical Application for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. | Identifies regions susceptible to electrophilic attack. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. | Identifies regions susceptible to nucleophilic attack, such as the nitro group. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. researchgate.net | Predicts the overall reactivity profile of the molecule. |

| Dipole Moment | Measure of the net molecular polarity. | Influences solubility and intermolecular interactions. mwjscience.com |

| Electrophilicity Index (ω) | Measures the propensity of a species to accept electrons. | Quantifies the electrophilic nature of the molecule, influenced by the electron-withdrawing nitro and sulfo groups. |

DFT calculations are highly effective in predicting spectroscopic properties. By computing vibrational frequencies, it is possible to simulate and assign peaks in experimental FT-IR and FT-Raman spectra. chemrxiv.org Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental data. researchgate.net

Furthermore, DFT provides a detailed picture of the electron distribution within the molecule. The calculation of Mulliken atomic charges reveals the partial charges on each atom, identifying the most electropositive and electronegative sites. researchgate.net A Molecular Electrostatic Potential (MEP) map visually represents the charge distribution, highlighting regions that are rich or deficient in electrons. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen atoms of the carboxylate, sulfonate, and nitro groups, indicating sites prone to electrophilic attack, while regions around the hydrogen atoms would show positive potential (blue).

Ligand Field Theory (LFT), an extension of molecular orbital theory, describes the electronic structure of coordination compounds. britannica.comwikipedia.org It explains how the interaction between a central metal ion and surrounding ligands affects the degeneracy of the metal's d-orbitals. britannica.comlibretexts.orgyoutube.com this compound is a versatile ligand due to the presence of multiple potential donor sites: the carboxylate group, the phenolic hydroxyl group, and the sulfonate group.

The way this ligand coordinates to a metal ion depends on factors like the pH of the medium (which determines the protonation state of the functional groups) and the nature of the metal ion. The carboxylate group can act as a monodentate or a bridging bidentate ligand, while the hydroxyl and sulfonate groups can also participate in coordination. These interactions create a "ligand field" that splits the metal's d-orbitals into different energy levels, a phenomenon that determines the complex's magnetic properties, color, and reactivity. britannica.com

| Functional Group | Potential Donor Atoms | Common Coordination Modes |

|---|---|---|

| Carboxylic Acid (-COOH) | Oxygen (C=O), Oxygen (-OH) | Monodentate, Bidentate (Chelating or Bridging) |

| Hydroxyl (-OH) | Oxygen | Monodentate, Bridging (as phenoxide) |

| Sulfonic Acid (-SO₃H) | Oxygen | Monodentate, Bridging |

Computational chemistry allows for the detailed investigation of chemical reaction mechanisms. By mapping the potential energy surface, researchers can identify the most favorable reaction pathways, locate transition states, and calculate activation energies. youtube.com For this compound, several reactions could be studied using these methods.

A key area of interest is the bioreduction of the nitro group, a process central to the mechanism of action for many nitroaromatic compounds. scielo.br DFT calculations can model the stepwise reduction of the nitro group to nitroso, hydroxylamino, and finally amino functionalities. This involves elucidating the structures of intermediates and transition states along the reaction coordinate. Another potential area of study is electrophilic aromatic substitution, where computational models can predict the regioselectivity of incoming electrophiles, guided by the directing effects of the existing substituents.

Molecular Dynamics (MD) Simulations for Conformational Studies and Intermolecular Interactions

While DFT focuses on the static, minimum-energy state, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.comchemrxiv.org By solving Newton's equations of motion for a system of atoms, MD can simulate the conformational flexibility of this compound and its interactions with surrounding molecules, such as solvents or biological macromolecules. researchgate.netdrexel.edu

MD simulations can explore the rotational freedom around the C-C and C-S single bonds, revealing the preferred conformations of the carboxylate and sulfonate groups relative to the aromatic ring. A key application is the study of intermolecular interactions. Simulations can model the formation and dynamics of hydrogen bonds between the ligand's functional groups and water molecules or other species. They can also capture non-covalent interactions like π–π stacking, which is common in aromatic systems. Analysis of MD trajectories can yield important parameters such as Root Mean Square Deviation (RMSD) to assess structural stability and Radial Distribution Functions (RDF) to characterize the structure of the solvation shell. chemrxiv.org

| Interaction Type | Involving Groups on this compound | Significance |

|---|---|---|

| Hydrogen Bonding | -COOH, -OH, -SO₃H, -NO₂ | Dictates solubility, crystal packing, and interaction with biological targets. |

| π–π Stacking | Benzene (B151609) Ring | Contributes to self-assembly and binding in aromatic pockets of proteins. |

| Ionic Interactions | -COO⁻, -SO₃⁻ (deprotonated forms) | Important for forming salts and interacting with charged residues in proteins. |

Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) in Related Ligand Systems

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their biological activity or physicochemical properties, respectively. wikipedia.org These models take the form of a mathematical equation: Activity/Property = f(Descriptors). wikipedia.org

For a series of ligands related to this compound (e.g., derivatives with different substituents on the aromatic ring), a QSAR/QSPR study could be performed. First, a set of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecular structure and can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., LogP). fip.orgresearchgate.net Next, these descriptors would be used as independent variables in a regression analysis against an experimentally measured dependent variable, such as binding affinity to a metal ion (QSPR) or inhibitory activity against an enzyme (QSAR). fip.orgconsensus.app A validated model could then be used to predict the activity or properties of new, unsynthesized derivatives, guiding further design efforts. wikipedia.org

Cheminformatics and Data Mining in Ligand Design

Cheminformatics applies computational methods to solve problems in chemistry, particularly in the context of drug discovery and materials science. nih.govdrugdesign.org It involves the analysis of large chemical datasets to identify patterns and guide the design of new molecules. journalspub.info The structure of this compound can serve as a starting point or scaffold in a cheminformatics-driven design project.

The process often begins with a database search to find structurally similar compounds with known properties or activities. This information can be used to build a pharmacophore model, which defines the essential 3D arrangement of features required for a specific interaction. This model can then be used to perform virtual screening on large compound libraries to identify novel "hits." u-strasbg.fr Furthermore, cheminformatics tools can be used to generate virtual libraries of derivatives based on the this compound scaffold and predict their properties, such as drug-likeness (e.g., using Lipinski's Rule of Five) and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles, helping to prioritize candidates for synthesis and experimental testing. drugdesign.org Substances containing sulfonate groups are often characterized by high polarity and good water solubility, which are important considerations in drug design. researchgate.net

Advanced Analytical Chemistry Methodologies

Spectrophotometric and Colorimetric Reagent Development for Metal Ion Determination

While specific studies focusing exclusively on 3-Nitro-5-sulphosalicylic acid as a chromogenic agent are not extensively detailed in available literature, the well-established behavior of its parent compound, sulfosalicylic acid (SSA), and other related nitro-substituted salicylic (B10762653) acids provides a strong precedent for its utility. These related compounds are known to form distinctively colored complexes with a variety of metal ions, a property that is fundamental to spectrophotometric analysis. researchgate.netsciepub.com For instance, SSA is a known organic ligand for the photometric determination of iron in different oxidation states and has also been used to develop simple and rapid spectrophotometric methods for the determination of nickel. zenodo.orgajrconline.org

The formation of metal complexes is highly dependent on reaction conditions, particularly pH, which dictates the deprotonation state of the ligand's carboxylic and hydroxyl groups, thereby influencing its chelating ability. For metal-salicylate complexes, the reaction is typically pH-dependent, with different pH values yielding complexes with distinct colors and absorption maxima. ajrconline.org

Selectivity is a critical parameter in the development of a spectrophotometric reagent. The ability of this compound to selectively bind with a target metal ion in the presence of other interfering ions would be a key aspect of method development. Studies on related compounds often involve assessing interference from a wide range of common cations and anions. For example, in the determination of nickel with sulfosalicylic acid, the method was reported to be free from interference from many associated metal ions. zenodo.org Similarly, colorimetric sensors based on other salicylic acid derivatives have demonstrated high selectivity for specific ions like Fe(III) or Cd(II) over a panel of other metals. rsc.orgnih.govrsc.org The presence of the nitro and sulpho groups on the this compound backbone could potentially modulate its selectivity and the stability of its metal complexes compared to unsubstituted salicylic or sulfosalicylic acid.

Table 1: Spectrophotometric Determination of Metal Ions with Related Salicylic Acid Compounds

| Reagent | Metal Ion | Stoichiometry (M:L) | pH | λmax (nm) | Reference |

|---|---|---|---|---|---|

| Sulfosalicylic Acid | Ni(II) | 1:1 | - | 510 | zenodo.org |

| Salicylic Acid | Fe(III) | - | ~2.4 | 525 | ajrconline.org |

| 3,5-Dinitrosalicylic Acid | Fe(II) | 1:1 | - | - | sciepub.com |

| 5-Sulfosalicylic acid-functionalized AgNPs | Cd(II) | - | - | - | rsc.org |

Spectrophotometric methods utilizing potent chromogenic agents can achieve high sensitivity, enabling the determination of metal ions at trace levels. The molar absorptivity of the resulting complex is a key indicator of sensitivity. For instance, the complex of nickel with sulfosalicylic acid exhibits a molar absorptivity of 6.69 x 10² dm³ mol⁻¹ cm⁻¹. zenodo.org Furthermore, the development of colorimetric sensors using nanoparticles functionalized with ligands like 5-sulfosalicylic acid has pushed detection limits into the nanomolar range, demonstrating exceptional sensitivity for trace analysis. rsc.org A method for Cd²⁺ detection using 5-sulfosalicylic acid functionalized silver nanoparticles reported a limit of detection of 3.0 nM. rsc.org Such approaches are crucial for environmental monitoring and clinical diagnostics where target analytes are often present in very low concentrations.

Electrochemical Sensing and Voltammetric Applications

Electrochemical techniques offer a highly sensitive and often low-cost alternative for the analysis of electroactive species. The aromatic structure and presence of reducible nitro groups in this compound suggest its potential for electrochemical applications, both as a target analyte and as a component in sensor fabrication.

Chemically modified electrodes (CMEs) are a cornerstone of modern electroanalysis, enhancing sensitivity, selectivity, and stability. While direct modification with this compound is not widely reported, its non-nitrated analog has been used to create functional electrode surfaces. For example, a poly(sulfosalicylic acid) film has been electropolymerized onto a carbon paste electrode to create a sensor for phenol. gvpress.comresearchgate.net This modified electrode exhibited excellent electrocatalytic properties, reducing the overpotential and enhancing the oxidation current of phenol, which demonstrates the utility of the sulfosalicylic acid moiety in sensor design. gvpress.comresearchgate.net The presence of negatively charged surface-functional groups on the polymer film was key to its performance. gvpress.com This principle could be extended to this compound, where its functional groups could be used to immobilize it on an electrode surface to facilitate the detection of specific analytes through electrochemical interactions.

Cyclic voltammetry (CV) is a powerful technique for studying the redox behavior of metal complexes. sathyabama.ac.in It can provide information on the stability of different oxidation states of the central metal ion and the electron transfer kinetics of the complex. analis.com.myresearchgate.net The coordination of a ligand like this compound to a metal ion would alter its redox potential, and the resulting complex would exhibit its own characteristic cyclic voltammogram. analis.com.mybiointerfaceresearch.com

Adsorptive stripping voltammetry (AdSV) is an ultrasensitive technique for trace metal determination. nih.govaaup.edu The method involves a preconcentration step where a metal-ligand complex is adsorbed onto the working electrode surface, followed by a stripping step where the metal is electrochemically reduced or oxidized, generating a measurable current signal that is proportional to its concentration. nih.govsemanticscholar.org The choice of complexing agent is critical for the success of AdSV. nih.gov A ligand like this compound, with its strong chelating groups, could form stable complexes with target metal ions that are readily adsorbable onto an electrode surface (e.g., a hanging mercury drop electrode or a carbon electrode), enabling their determination at trace and ultra-trace levels.

Chromatographic Separation Techniques (HPLC, Ion Exchange)

Chromatography is an indispensable tool for the separation, identification, and quantification of compounds in complex mixtures. This compound is amenable to analysis by both high-performance liquid chromatography (HPLC) and ion-exchange chromatography.

A reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a specialized reverse-phase column with low silanol (B1196071) activity and a straightforward mobile phase, demonstrating a practical approach for its quantification. sielc.com This type of liquid chromatography method can be scalable and used for isolating impurities in preparative separations. sielc.com

Table 2: HPLC Method for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Newcrom R1 |

| Mobile Phase | Acetonitrile (MeCN), Water, and Phosphoric Acid |

| Mechanism | Reverse Phase (RP) |

| Note | For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid. |

Data sourced from SIELC Technologies. sielc.com

Given its chemical structure, which includes both a strongly acidic sulfonic acid group and a weakly acidic carboxylic acid group, this compound is inherently ionic in aqueous solutions across a wide pH range. This makes it an excellent candidate for separation by ion-exchange chromatography (IEC). dcu.ieualberta.ca Specifically, it would behave as an anion and could be effectively retained and separated on an anion-exchange column. This principle has been applied to other nitrated organic compounds, such as 3-nitro-1,2,4-triazol-5-one (NTO), which has been successfully removed from wastewater using anion exchange resins. researchgate.net

Compound Index

Method Validation and Quality Assurance Protocols in Analytical Applications

The validation of an analytical method is a critical process in analytical chemistry, ensuring that a specific method is suitable for its intended purpose. wjarr.com This process yields data that demonstrate the method's reliability, consistency, and accuracy for the analysis of a particular analyte. wjarr.com For a compound like this compound, a robustly validated analytical method is essential for its accurate quantification in various samples. The validation process encompasses several key parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, which are universally recognized in the pharmaceutical industry and other regulatory fields. nih.govijprajournal.com

Quality assurance in analytical laboratories involves a comprehensive set of procedures to ensure that the analytical results are of high quality and are fit for their intended use. This includes not only method validation but also the use of qualified and calibrated instruments, documented procedures, and trained analysts. wjarr.com

Method Validation Parameters for a Representative HPLC Method for Salicylic Acid Analysis nih.gov

The following subsections detail the key parameters that are evaluated during the validation of an analytical method. The accompanying data tables provide examples of acceptance criteria and typical results for the analysis of salicylic acid, which can be considered representative for a substituted salicylic acid derivative like this compound.

Linearity refers to the ability of an analytical method to produce test results that are directly proportional to the concentration of the analyte within a given range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. wjarr.com Linearity is typically evaluated by analyzing a series of standards at different concentrations and is often expressed by the correlation coefficient (r²) of the calibration curve. nih.gov

| Parameter | Typical Acceptance Criterion | Representative Result for Salicylic Acid nih.gov |

|---|---|---|

| Concentration Range | Defined by the application | 0.0005 - 0.040 mg/mL |

| Correlation Coefficient (r²) | ≥ 0.999 | > 0.999 |

| Y-intercept | Close to zero | Not specified, but implied to be non-significant |

Accuracy is the closeness of the test results obtained by the method to the true value. nih.gov It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. pfigueiredo.org Precision is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov

| Parameter | Typical Acceptance Criterion | Representative Result for Salicylic Acid nih.gov |

|---|---|---|

| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% |

| Repeatability (%RSD, intra-day) | ≤ 2% | ≤ 2.7% |

| Intermediate Precision (%RSD, inter-day) | ≤ 3% | ≤ 3.0% |

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated with an acceptable level of accuracy and precision. wjarr.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. wjarr.com These are often determined based on the standard deviation of the response and the slope of the calibration curve. wjarr.com

| Parameter | Definition | Representative Result for Salicylic Acid nih.gov |

|---|---|---|

| Limit of Detection (LOD) | 3.3 x (standard deviation of the response / slope of the calibration curve) | Not explicitly stated in the reference, but the LOQ was tested. |

| Limit of Quantitation (LOQ) | 10 x (standard deviation of the response / slope of the calibration curve) | 0.0005 mg/mL |

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. wjarr.com For an HPLC method, this is often demonstrated by the resolution of the analyte peak from other peaks in the chromatogram. nih.gov In the representative study for salicylic acid, the method was shown to be specific in the presence of acetylsalicylic acid and formulation excipients. nih.gov

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. wjarr.com For an HPLC method, these variations might include changes in the mobile phase composition, pH, column temperature, and flow rate. nih.gov The robustness study for the salicylic acid method demonstrated that slight variations in these parameters did not significantly affect the results. nih.gov

Applications in Materials Science and Environmental Chemistry

Utilization in Metal-Organic Frameworks (MOFs) and Coordination Polymers for Specific Functions

Research on Heavy Metal Ion Sequestration and Environmental Remediation

The presence of functional groups such as carboxyl, hydroxyl, and sulfonate on an organic molecule can facilitate the binding of heavy metal ions, making such molecules potentially useful for environmental remediation.

Adsorption Mechanisms and Kinetic Modeling

The mechanisms of heavy metal adsorption by various adsorbents can include ion exchange, complexation, electrostatic attraction, and surface precipitation. mdpi.comsemanticscholar.org Kinetic models such as pseudo-first-order and pseudo-second-order are commonly used to describe the adsorption process. nih.gov However, specific studies detailing the adsorption mechanisms and kinetic modeling for the sequestration of heavy metal ions using 3-Nitro-5-sulphosalicylic acid or materials derived from it are not extensively documented in the available research.

Development of Adsorbent Materials (e.g., Composites)

While various composite materials are being developed for heavy metal removal, there is a lack of specific research on the development and application of adsorbent materials, such as composites, that are explicitly based on this compound for environmental remediation.

Catalytic and Photocatalytic Roles in Chemical Transformations

The incorporation of nitro groups into ligands for coordination polymers can be relevant for catalytic applications. mdpi.com Similarly, certain coordination complexes can exhibit photocatalytic activity for the degradation of organic pollutants. researchgate.netmdpi.commdpi.com However, there is a lack of specific studies in the provided search results that investigate the catalytic or photocatalytic roles of this compound or its metal complexes in chemical transformations.

Fundamental Chemical Interactions in Model Systems (Strictly Non-Clinical, Non-Human)

Chelation with Biologically Relevant Metal Ions in In Vitro Model Solutions

The chelation of metal ions is a fundamental chemical interaction with relevance in various scientific fields. mdpi.complos.orgresearchgate.netunisa.edu.au The functional groups present in this compound suggest a potential for chelation with metal ions. However, specific in vitro studies on the chelation of biologically relevant metal ions by this compound in model solutions are not detailed in the available search results. Studies on the related compound, 5-sulphosalicylic acid, have demonstrated its ability to form complexes with various metal ions. rsc.org

Redox Chemistry in Simulated Biological Environments

The electrochemical reduction of nitroaromatic compounds typically proceeds in a stepwise manner. researchgate.net In a weakly acidic solution, similar to some biological microenvironments, the nitro group can undergo a four-electron reduction to form a phenylhydroxylamine derivative. researchgate.net This can be followed by a further two-electron reduction to the corresponding aniline (B41778) derivative. researchgate.net The cyclic voltammogram of nitrobenzene, for example, clearly shows these reduction peaks. researchgate.net

The redox potential of these processes is influenced by the pH of the environment and the nature of the substituents on the aromatic ring. researchgate.net The presence of both a hydroxyl and a sulfonic acid group on the ring of this compound would be expected to modulate its redox potential compared to unsubstituted nitrobenzene.

In a simulated biological environment, the redox cycling of the nitro group could lead to the generation of reactive oxygen species (ROS). The one-electron reduction of a nitroaromatic compound can form a nitro anion radical. This radical can then transfer an electron to molecular oxygen to produce a superoxide (B77818) radical, regenerating the parent nitro compound. This process, known as futile cycling, can lead to oxidative stress if the antioxidant capacity of the system is overwhelmed.

A study on the electrochemical behavior of dopamine (B1211576) at a glassy carbon electrode modified with electropolymerized sulfosalicylic acid demonstrated the excellent electrocatalytical effect of the polymer film. researchgate.net This suggests that this compound, if similarly polymerized, could have interesting electrocatalytic properties in biological sensing applications.

Interaction with Macromolecular Analogs for Binding Site Elucidation (e.g., protein mimics)

The interaction of small molecules with proteins is fundamental to many biological processes. Macromolecular analogs, or protein mimics, are often used to study these interactions in a simplified and controlled manner. Human serum albumin (HSA) and bovine serum albumin (BSA) are commonly used as model proteins for such studies due to their ability to bind a wide variety of ligands. mdpi.comnih.govnih.govjascoinc.com

While there are no direct studies on the interaction of this compound with macromolecular analogs, the binding of salicylic (B10762653) acid and its derivatives to albumin has been extensively investigated. nih.gov These studies provide a strong basis for understanding how this compound might interact with protein mimics.

The binding of drugs to albumin often occurs at specific sites, with the two primary sites being Sudlow's site I and site II. nih.gov However, evidence suggests the existence of other binding regions, such as one in subdomain IB. nih.gov The binding of a ligand to albumin can be studied using various techniques, including circular dichroism (CD) spectroscopy and isothermal titration calorimetry (ITC). nih.govnih.govnih.gov

In the case of 3,5-diiodosalicylic acid, its interaction with HSA has been shown to induce a CD signal, even though the ligand itself is achiral. jascoinc.com This induced CD is a result of the binding of the ligand to the chiral protein environment. The dissociation constant for this interaction was determined from a Hill plot of the CD data. jascoinc.com A similar approach could be used to study the binding of this compound to albumin. The nitro and sulfo groups would likely influence the binding affinity and specificity compared to salicylic acid or its diiodo derivative.

The related compound 5-sulfosalicylic acid is known to precipitate proteins from solution, a property that is utilized in analytical biochemistry. researchgate.netabcam.com This precipitation is a result of the complexation of the sulfosalicylate with the protein. This strong interaction suggests that this compound would also bind to proteins, and the nature of this binding could be investigated using protein mimics.

By studying the competitive binding of this compound with known site-specific markers, it would be possible to elucidate its preferred binding site on a protein mimic like HSA. Furthermore, techniques like ITC could provide detailed thermodynamic information about the binding event, including the enthalpy and entropy of binding. nih.gov Such studies would be valuable in understanding the potential pharmacokinetic properties of this compound and in the rational design of molecules with specific protein binding characteristics.

Future Research Directions and Emerging Paradigms

Development of Novel Sensing Platforms and Smart Materials

The unique chemical properties of 3-Nitro-5-sulphosalicylic acid make it a promising candidate for the development of advanced sensing technologies. Future research will likely focus on integrating this compound into novel sensor platforms for the rapid and sensitive detection of a wide range of analytes. These platforms could utilize various detection mechanisms, including electrochemical and colorimetric methods. For instance, novel sensor platforms are being developed for the rapid detection and quantification of contaminants on food contact surfaces. nih.govrsc.org